Fmoc-D-Asp(OtBu)-OH: A Technical Guide for Researchers
Fmoc-D-Asp(OtBu)-OH: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the building blocks used in peptide synthesis is paramount for achieving desired outcomes. Fmoc-D-Asp(OtBu)-OH, a cornerstone of modern solid-phase peptide synthesis (SPPS), offers a unique combination of properties that enable the creation of complex and therapeutically relevant peptides. This technical guide provides an in-depth overview of its chemical properties, structure, and critical experimental protocols.
Core Chemical Properties and Structure
Fmoc-D-Asp(OtBu)-OH, systematically named (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, is a protected amino acid derivative essential for the controlled, stepwise synthesis of peptides.[1][2] Its structure is characterized by three key components: the D-enantiomer of aspartic acid, a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine, and a tert-butyl (OtBu) ester protecting the side-chain carboxyl group.[3] This strategic placement of protecting groups is fundamental to the Fmoc/tBu orthogonal protection strategy in SPPS.[3]
The Fmoc group provides temporary protection of the α-amine and is readily cleaved under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[4] Conversely, the OtBu group offers robust, acid-labile protection for the aspartic acid side chain, remaining stable during the iterative Fmoc deprotection steps and being removed during the final cleavage of the peptide from the resin with strong acids such as trifluoroacetic acid (TFA).
The "D" configuration of the aspartic acid residue is of particular importance in drug development. Incorporation of D-amino acids into peptide sequences can significantly enhance their proteolytic stability and modulate their conformational properties, often leading to improved pharmacokinetic profiles and biological activity.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C23H25NO6 | |
| Molecular Weight | 411.45 g/mol | |
| Melting Point | 90-101 °C, 146-151 °C | |
| Appearance | White to off-white solid/powder | |
| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Slightly soluble in water. | |
| Storage Temperature | 2-8°C, Sealed in dry conditions | |
| CAS Number | 134098-70-7 |
Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)
The utility of Fmoc-D-Asp(OtBu)-OH is most evident in its application in SPPS. The following protocols provide a generalized framework for its incorporation into a growing peptide chain.
Resin Swelling
Before initiating peptide synthesis, the solid support (resin) must be swelled to ensure optimal accessibility of reactive sites.
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Procedure:
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Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel.
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Add a sufficient volume of dimethylformamide (DMF) to cover the resin.
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Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
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Fmoc Deprotection
This step removes the Fmoc group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.
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Procedure:
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Drain the DMF from the swelled resin.
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Add a solution of 20% piperidine in DMF (v/v) to the resin.
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Agitate the mixture for 5-10 minutes.
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Drain the solution and repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.
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Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the Fmoc-piperidine adduct.
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Coupling of Fmoc-D-Asp(OtBu)-OH
This protocol describes the formation of a peptide bond between the free N-terminus on the resin-bound peptide and the incoming Fmoc-D-Asp(OtBu)-OH.
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Materials:
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Fmoc-D-Asp(OtBu)-OH (3-5 equivalents relative to resin loading)
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Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)
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Base (e.g., N,N-Diisopropylethylamine - DIPEA) (6-10 equivalents)
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DMF (peptide synthesis grade)
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Procedure:
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In a separate vessel, dissolve Fmoc-D-Asp(OtBu)-OH, the coupling reagent, and DIPEA in DMF.
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Allow the mixture to pre-activate for 2-5 minutes.
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Add the activated amino acid solution to the deprotected resin.
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Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.
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Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
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Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the OtBu group on the aspartic acid residue, are removed.
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Cleavage Cocktail: A common cleavage cocktail is a mixture of Trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).
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Procedure:
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Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
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Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
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Filter the resin and collect the filtrate containing the cleaved peptide.
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Precipitate the peptide from the filtrate by adding cold diethyl ether.
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Centrifuge or filter to collect the crude peptide, which can then be purified by chromatography.
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Mitigating Aspartimide Formation: A Critical Consideration
A significant challenge associated with the use of Fmoc-Asp(OtBu)-OH is the potential for aspartimide formation, a base-catalyzed intramolecular cyclization that can occur during the piperidine-mediated Fmoc deprotection step. This side reaction can lead to a mixture of α- and β-peptides and potential racemization, complicating purification and reducing the yield of the desired product.
Strategies to minimize aspartimide formation include:
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Use of Bulky Side-Chain Protecting Groups: While OtBu is standard, more sterically hindered protecting groups can reduce the rate of cyclization.
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Modified Fmoc Deprotection Conditions: The addition of an acidic additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help suppress this side reaction.
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Backbone Protection: The use of a 2,4-dimethoxybenzyl (Dmb) protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, can effectively prevent aspartimide formation by sterically hindering the cyclization.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the application of Fmoc-D-Asp(OtBu)-OH in SPPS.
